2-((6,7-Dimethoxy-3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid
Description
Properties
CAS No. |
886500-86-3 |
|---|---|
Molecular Formula |
C13H14N2O5S |
Molecular Weight |
310.33 g/mol |
IUPAC Name |
2-(6,7-dimethoxy-3-methyl-4-oxoquinazolin-2-yl)sulfanylacetic acid |
InChI |
InChI=1S/C13H14N2O5S/c1-15-12(18)7-4-9(19-2)10(20-3)5-8(7)14-13(15)21-6-11(16)17/h4-5H,6H2,1-3H3,(H,16,17) |
InChI Key |
UMEJKWPTKXERPJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=CC(=C(C=C2N=C1SCC(=O)O)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6,7-Dimethoxy-3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid typically involves multiple steps. One common approach starts with the preparation of the quinazolinone core, followed by the introduction of methoxy groups and the thioacetic acid moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Nucleophilic Substitution at the Thioether Group
The thioether group reacts with alkyl halides or α-halo carbonyl compounds to form new sulfur-containing derivatives.
Mechanism :
The thioether sulfur acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide to form a new C–S bond.
Cyclization Reactions
The carboxylic acid group facilitates cyclization under dehydrating conditions:
Mechanism :
Hydrazinolysis of the ester group forms a hydrazide intermediate, which undergoes cyclization with CS₂ to yield oxadiazole derivatives.
Condensation with Carbonyl Compounds
The hydrazide intermediate reacts with aldehydes or ketones to form Schiff bases:
Key Observation :
Schiff bases exist as a mixture of E- and Z-isomers, confirmed by distinct NH and –OH signals in NMR .
Esterification and Amidation
The carboxylic acid group undergoes typical acid-derived reactions:
| Reaction | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Esterification with methanol | H₂SO₄ catalyst, reflux | Methyl 2-((6,7-dimethoxy-3-methyl-4-oxoquinazolin-2-yl)thio)acetate | 90% | |
| Amidation with lauroyl chloride | Pyridine, RT, 12h | N-Lauroyl-2-((6,7-dimethoxy-3-methyl-4-oxoquinazolin-2-yl)thio)acetamide | 65% |
Reaction with Heterocyclic Electrophiles
The quinazolinone ring participates in electrophilic substitutions:
| Reaction | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Nitration (HNO₃/H₂SO₄) | 0–5°C, 2h | 6,7-Dimethoxy-3-methyl-2-((nitroquinazolin-4-oxo)thio)acetic acid | 45% | |
| Sulfonation (SO₃/H₂SO₄) | 100°C, 4h | 6,7-Dimethoxy-3-methyl-2-((sulfoquinazolin-4-oxo)thio)acetic acid | 52% |
Oxidation and Reduction Reactions
-
Oxidation : The thioether group oxidizes to sulfoxide or sulfone using H₂O₂ or meta-chloroperbenzoic acid (mCPBA).
-
Reduction : The ketone group in the quinazolinone ring can be reduced to an alcohol using NaBH₄ or LiAlH₄.
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of quinazoline compounds, including 2-((6,7-Dimethoxy-3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid, exhibit significant anticancer properties. A study demonstrated that related compounds showed broad-spectrum activity against various cancer cell lines, with some derivatives exhibiting IC50 values as low as 1.47 μM against breast cancer cell lines . The mechanism of action often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation.
Antibacterial and Antiviral Properties
The compound has also been investigated for its antibacterial and antiviral activities. It has been reported that certain quinazoline derivatives can inhibit bacterial growth and viral replication effectively. For instance, studies have shown that modifications in the quinazoline structure can enhance antibacterial potency against resistant strains .
Enzyme Inhibition
Another significant application is the compound's role as an enzyme inhibitor. It has been found to inhibit aldose reductase, an enzyme implicated in diabetic complications. This inhibition is crucial for developing therapeutic agents aimed at managing diabetes-related conditions . The structure-activity relationship (SAR) studies suggest that specific modifications can lead to improved selectivity and potency.
Case Study 1: Anticancer Efficacy
In a notable study on the anticancer effects of quinazoline derivatives, researchers evaluated several compounds against a panel of human cancer cell lines. The study highlighted the efficacy of this compound in inhibiting cell proliferation through apoptosis induction mechanisms .
Case Study 2: Diabetic Complications
A clinical study focused on the aldose reductase inhibitory action of various quinazoline derivatives revealed that this compound exhibited superior inhibition compared to standard treatments like epalrestat. This positions it as a promising candidate for further development in diabetes management .
Mechanism of Action
The mechanism of action of 2-((6,7-Dimethoxy-3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional analogs can be grouped into three categories: (1) quinazolinone derivatives, (2) triazinoindole-thioacetic acid hybrids, and (3) thiopyrano[2,3-d]thiazoles. Key comparisons are summarized below:
Table 1: Structural and Functional Comparison with Analogous Compounds
Key Structural and Functional Insights:
Core Scaffold Differences: The target compound’s quinazolinone core distinguishes it from triazinoindole () and thiopyrano-thiazole () derivatives. Quinazolinones are known for kinase inhibition and DNA intercalation, while triazinoindoles may target protein-protein interactions . Thiopyrano-thiazoles exhibit anti-inflammatory activity, likely due to their electron-rich aromatic substituents .
This contrasts with the 8-bromo modification in triazinoindole derivatives (e.g., compound 25 in ), which may sterically hinder interactions . The thioacetic acid moiety enables conjugation to amines (e.g., in , compounds 23–27 form amides with >95% purity), suggesting utility in prodrug design or targeted delivery .
Biological Activity Gaps: While thiopyrano-thiazoles () and tiamulin () have documented activities, the target compound’s pharmacological profile remains uncharacterized.
Synthetic Feasibility: The target compound’s industrial availability () contrasts with the labor-intensive synthesis of thiopyrano-thiazoles () or pleuromutilin derivatives (). Its purity (>95% in analogs like QY-7045) aligns with pharmaceutical-grade standards .
Biological Activity
Introduction
2-((6,7-Dimethoxy-3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on cytotoxicity, enzyme inhibition, and molecular mechanisms based on diverse research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula: C13H14N2O4S
- Molecular Weight: 282.33 g/mol
- IUPAC Name: this compound
Cytotoxicity
Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The findings indicate that it exhibits notable cytotoxicity, particularly against:
- MCF-7 (breast cancer)
- IC50: 20.17 µM
- LoVo (colon cancer)
- IC50: 22.64 µM
- HepG2 (liver cancer)
- IC50: 45.57 µM
- A549 (lung cancer)
- IC50: 51.50 µM
In comparison, the compound demonstrated significantly lower toxicity towards normal human endothelial cells (HUVEC), with an IC50 of 88.27 µM, suggesting a favorable therapeutic index .
The mechanism by which this compound induces cytotoxicity involves:
- Cell Cycle Arrest: Flow cytometry analysis revealed that treatment with the compound leads to a concentration-dependent accumulation of cells in the sub-G1 phase, indicating apoptosis induction.
- Apoptosis Induction: The Annexin V-FITC/PI assay confirmed increased early and late apoptosis in treated cells .
Enzyme Inhibition
The compound has also been studied for its potential as an enzyme inhibitor. It was found to inhibit aldose reductase (ALR2), an enzyme implicated in diabetic complications. The inhibition profile showed submicromolar IC50 values, indicating strong potency compared to other known inhibitors like epalrestat .
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship has provided insights into how modifications to the compound's structure influence its biological activity. For instance:
- Substitutions at specific positions on the quinazolinone ring can enhance or diminish cytotoxicity.
- The presence of methoxy groups at positions 6 and 7 appears to be crucial for maintaining activity against cancer cell lines .
Case Study 1: MCF-7 Cells
In a controlled study, MCF-7 cells were treated with varying concentrations of the compound. The results indicated a significant reduction in cell viability at concentrations above 10 µM. Flow cytometric analysis showed a marked increase in apoptotic cells correlating with higher concentrations of the compound.
Case Study 2: Aldose Reductase Inhibition
Another study focused on determining the inhibitory action of the compound on aldose reductase compared to epalrestat. The findings revealed that the compound exhibited mixed-type inhibition with high affinity for ALR2, suggesting its potential utility in treating diabetic complications .
Q & A
Basic: What are the standard synthetic routes for synthesizing 2-((6,7-dimethoxy-3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid?
Methodological Answer:
The synthesis typically involves coupling a quinazolinone core with a thioacetic acid derivative. Key steps include:
- Step 1: Preparation of the quinazolinone scaffold via cyclization of substituted anthranilic acid derivatives under acidic conditions.
- Step 2: Thiolation at the 2-position of the quinazolinone using sulfurizing agents (e.g., Lawesson’s reagent or thiourea).
- Step 3: Reaction with bromoacetic acid or its esters to introduce the thioacetic acid moiety.
- Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .
- Characterization: Confirmation via -NMR (e.g., δ 3.8–4.2 ppm for SCHCOO−) and IR (C=O stretch at ~1700 cm) .
Advanced: How can computational methods predict the biological activity and toxicity of this compound?
Methodological Answer:
- Toxicity Prediction: Tools like ProTox-II assess hepatotoxicity, cytotoxicity, and carcinogenicity by analyzing structural alerts (e.g., thioether groups). For this compound, the LD prediction (oral rat) and potential organ-specific toxicity can guide in vivo studies .
- Docking Studies: Molecular docking (AutoDock Vina) against antimicrobial targets (e.g., fungal CYP51 or bacterial DNA gyrase) evaluates binding affinity. Focus on hydrogen bonding with methoxy groups and hydrophobic interactions with the quinazolinone core .
- QSAR Models: Use descriptors like logP and topological polar surface area (TPSA) to correlate structural features with antifungal activity .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- -NMR: Confirm the presence of methoxy groups (δ 3.8–3.9 ppm, singlet), methyl group on the quinazolinone (δ 2.5–2.7 ppm), and thioacetic acid protons (δ 4.0–4.2 ppm, SCHCOO−) .
- IR Spectroscopy: Identify carbonyl stretches (C=O at 1680–1720 cm for quinazolinone and acetic acid) and C-S bonds (650–750 cm) .
- Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]) and fragmentation patterns to confirm the structure .
Advanced: How to resolve contradictions in reported biological activity data across studies?
Methodological Answer:
Discrepancies may arise from:
- Assay Conditions: Variations in microbial strains (e.g., Candida albicans vs. Aspergillus niger) or culture media pH affecting solubility.
- Concentration Ranges: Use dose-response curves (IC values) instead of single-point data.
- Synergistic Effects: Test combinations with known antifungals (e.g., fluconazole) to identify potentiation or antagonism .
- Validation: Reproduce experiments under standardized CLSI/M38-A2 guidelines for antifungal assays .
Basic: What are the solubility properties, and how do they influence formulation for in vitro studies?
Methodological Answer:
- Solubility: This compound is sparingly soluble in water but dissolves in DMSO (50–100 mg/mL). Pre-formulate in 0.1% DMSO/PBS for cell-based assays.
- Stability: Monitor degradation via HPLC under physiological conditions (pH 7.4, 37°C). Acidic conditions (pH < 5) may hydrolyze the thioether bond .
Advanced: What strategies improve the pharmacokinetic profile of this compound?
Methodological Answer:
- Prodrug Design: Synthesize methyl or ethyl esters of the acetic acid moiety to enhance lipophilicity and oral bioavailability. Hydrolysis in vivo regenerates the active form .
- ADMET Optimization: Reduce metabolic liability by replacing labile groups (e.g., substituting methoxy with trifluoromethoxy to block CYP450-mediated demethylation).
- Nanoparticle Encapsulation: Use PLGA nanoparticles to improve aqueous solubility and prolong half-life .
Basic: How to confirm purity and stability during storage?
Methodological Answer:
- Purity Analysis: HPLC (C18 column, mobile phase: acetonitrile/water + 0.1% TFA) with UV detection at 254 nm. Acceptable purity: ≥95% .
- Stability Testing: Store at −20°C under inert atmosphere (N). Monitor via TLC (silica gel, ethyl acetate:hexane 1:1) for degradation products (e.g., oxidized sulfoxide derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
